Ethyl 3,4,5-trimethoxybenzoylformate is a derivative of trimethoxybenzoic acid, which has been the subject of various pharmacological studies due to its potential therapeutic applications. The compound and its related derivatives have been investigated for their effects on cell autophagy, apoptosis, radiomodifying properties, and pharmacokinetics, as well as their potential use as tranquillizers, analgesics, and antihypertensive agents.
The cytotoxic effects of ethyl-3,4-dihydroxybenzoate, a related compound, have been studied in esophageal squamous cell carcinoma cells. This compound induces apoptosis through the up-regulation of genes such as NDRG1, BNIP3, and Beclin, which are involved in autophagy and apoptosis pathways. The induction of S phase accumulation, loss of mitochondrial membrane permeabilization, and caspase-dependent apoptosis are key features of its action1.
Ethyl 3, 4, 5-trihydroxybenzoate, another derivative, has shown radiomodifying properties by neutralizing free radicals. It has been found to inhibit NF-kB expression and maintain normal levels of liver and kidney function markers post-irradiation. This compound also crosses the blood-brain barrier, suggesting a potential for central nervous system applications2.
In the field of oncology, ethyl-3,4-dihydroxybenzoate has been shown to have a cytotoxic effect on esophageal squamous cell carcinoma cells, suggesting its potential use as an anticancer agent1. Additionally, the radiomodifying action of ethyl 3, 4, 5-trihydroxybenzoate indicates its potential as a radiomitigator, which could be beneficial in protecting against radiation-induced damage2.
In pharmacology, new alkoxybenzamides, particularly 3:4:5-trimethoxybenzamides, have been synthesized and evaluated for their tranquillizing and analgesic activities. These compounds have shown considerable effects in these areas with slight toxicity, indicating their potential use as therapeutic agents for pain and anxiety3.
Furthermore, basic esters of 3,4,5-trimethoxybenzoic acid have been synthesized and tested for antihypertensive and local anesthetic activities. One of the compounds demonstrated hypotensive activity in normotensive dogs, although no activity was observed in renal hypertensive rats. The local anesthetic activity of these compounds also suggests their potential use in clinical anesthesia4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: